8-Iodo-imidazo[1,2-a]pyridin-6-ylamine hydrochloride
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Overview
Description
8-Iodo-imidazo[1,2-a]pyridin-6-ylamine hydrochloride is a heterocyclic compound with the molecular formula C7H7ClIN3. This compound belongs to the imidazo[1,2-a]pyridine family, which is known for its valuable applications in organic synthesis and pharmaceutical chemistry . The presence of iodine and amine groups in its structure makes it a versatile intermediate for various chemical reactions and potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Iodo-imidazo[1,2-a]pyridin-6-ylamine hydrochloride typically involves the iodination of imidazo[1,2-a]pyridine derivatives. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions . The reaction proceeds through electrophilic substitution, where the iodine atom is introduced at the desired position on the imidazo[1,2-a]pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
8-Iodo-imidazo[1,2-a]pyridin-6-ylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the iodine atom.
Substitution: Nucleophilic substitution reactions can replace the iodine atom with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
8-Iodo-imidazo[1,2-a]pyridin-6-ylamine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 8-Iodo-imidazo[1,2-a]pyridin-6-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease progression, leading to therapeutic effects. The compound can activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation, which plays a role in immune response and inflammation .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-6-chloro imidazo[1,2-a]pyridine: Known for its potency against tuberculosis.
6-Substituted imidazo[1,2-a]pyridine-3-yl-2: Used in various synthetic applications.
Uniqueness
8-Iodo-imidazo[1,2-a]pyridin-6-ylamine hydrochloride stands out due to its unique iodine substitution, which imparts distinct reactivity and potential bioactivity. This makes it a valuable compound for developing new therapeutic agents and functional materials .
Properties
IUPAC Name |
8-iodoimidazo[1,2-a]pyridin-6-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3.ClH/c8-6-3-5(9)4-11-2-1-10-7(6)11;/h1-4H,9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMCPNUCPRECPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)I)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClIN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1951439-15-8 |
Source
|
Record name | Imidazo[1,2-a]pyridin-6-amine, 8-iodo-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1951439-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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